[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate; [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate; [(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule with significant importance in various scientific fields. This compound is known for its unique structural properties and its role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the oxolan ring and the attachment of the phosphate group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxolan ring.
Substitution: Substitution reactions can occur at the amino or phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels and temperatures to favor the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce different functional groups .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in nucleotide metabolism and is involved in various enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It can bind to enzymes and alter their activity, influencing various biochemical pathways. The exact mechanism involves the formation of hydrogen bonds and other interactions with the active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-monophosphate: Shares a similar phosphate group and oxolan ring structure.
Adenosine-5’-monophosphate: Contains a purine base and a similar phosphate linkage.
Uridine-5’-monophosphate: Similar in structure but with a different base attached to the oxolan ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biochemical properties. Its ability to participate in various reactions and its role in biological systems make it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C28H42N9O25P3 |
---|---|
Molecular Weight |
997.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.C9H15N2O9P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-7,10,15-16H,1H2,(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18)/t4-,5?,6-,7-,10-;2*4-,6-,7-,8-/m111/s1 |
InChI Key |
YKVMIBLZANXBOK-MCCUQHOGSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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